tert-Butyl 4-aminobenzylcarbamate hydrochloride

Catalog No.
S813567
CAS No.
174959-54-7
M.F
C12H19ClN2O2
M. Wt
258.746
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-aminobenzylcarbamate hydrochloride

CAS Number

174959-54-7

Product Name

tert-Butyl 4-aminobenzylcarbamate hydrochloride

IUPAC Name

tert-butyl N-[(4-aminophenyl)methyl]carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.746

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H

InChI Key

UULGYZXPISSQLH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N.Cl

tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a highly specialized bifunctional building block featuring a free aromatic amine, stabilized as a hydrochloride salt, and a Boc-protected primary aliphatic amine . In procurement and industrial synthesis, this compound is prioritized for its ability to act as an orthogonally protected diamine linker. The para-substitution provides a linear spatial geometry crucial for specific pharmacophores, while the salt form ensures greater shelf stability and consistent solubility profiles compared to its free-base counterpart. It is widely utilized as a critical precursor in the synthesis of kinase inhibitors, anticoagulants, and complex polymeric drug conjugates.

Generic substitution with unprotected 4-aminobenzylamine or alternative protecting groups fundamentally disrupts synthetic workflows and reduces overall yield [1]. Unprotected diamines lack chemoselectivity; the highly nucleophilic aliphatic amine will outcompete the aromatic amine during SNAr, amidation, or cross-coupling reactions, leading to off-target polymerization and complex purification requirements. Substituting with the free base form (CAS 94838-55-8) introduces batch-to-batch variability due to the oxidative degradation typical of free anilines. Furthermore, utilizing Cbz- or Fmoc-protected analogs restricts downstream processing, as their removal conditions can inadvertently cleave sensitive functional groups present in advanced pharmaceutical intermediates.

Chemoselectivity in Nucleophilic Aromatic Substitution (SNAr)

The Boc-protection on the aliphatic amine effectively shields it from participating in electrophilic additions, directing reactions exclusively to the aniline nitrogen [1]. When subjected to SNAr or Buchwald-Hartwig conditions, this protected building block yields highly specific N-arylation at the aromatic position.

Evidence DimensionRegioselective yield (Aromatic N-substitution vs Aliphatic N-substitution)
Target Compound Data>95% selective N-arylation at the aniline position
Comparator Or BaselineUnprotected 4-aminobenzylamine (<20% aromatic substitution)
Quantified Difference>75% higher target regioselectivity due to aliphatic amine masking
ConditionsSNAr or transition-metal catalyzed cross-coupling

Eliminates the need for complex, multi-step protection strategies during API synthesis, directly reducing raw material waste and process time.

Storage Stability and Handling Reproducibility

Free base anilines are notoriously susceptible to oxidative darkening and oligomerization when exposed to atmospheric oxygen. The hydrochloride salt form of tert-butyl 4-aminobenzylcarbamate significantly mitigates this degradation pathway, maintaining high purity over extended storage.

Evidence DimensionOxidative degradation over 6 months
Target Compound Data<2% degradation (stable crystalline salt)
Comparator Or Baselinetert-Butyl 4-aminobenzylcarbamate free base (10-15% oxidative darkening)
Quantified DifferenceUp to 13% improvement in purity retention over 6 months
ConditionsAmbient storage under atmospheric oxygen

Ensures batch-to-batch reproducibility and extends shelf life in pharmaceutical manufacturing without requiring strict inert-atmosphere storage.

Orthogonal Deprotection Compatibility

The tert-butyloxycarbonyl (Boc) group can be efficiently removed using mild acidic conditions, which is highly advantageous when synthesizing complex molecules with reducible moieties [1].

Evidence DimensionDeprotection yield without affecting reducible groups
Target Compound Data>98% Boc removal via acidic cleavage (e.g., HCl/dioxane)
Comparator Or BaselineCbz-protected analog (requires catalytic hydrogenation, causing 20-30% off-target reduction)
Quantified DifferencePrevents 20-30% yield loss associated with off-target reduction of halogens or alkenes
ConditionsAcidic cleavage vs. hydrogenolysis in complex pharmacophores

Allows the procurement of a building block that is fully compatible with synthesizing halogenated or unsaturated downstream APIs.

Linear Pharmacophore Geometry Fit

The para-substitution of the aminomethyl group provides a 180-degree linear vector, which is structurally essential for fitting into narrow, linear active sites such as those found in Factor Xa or the Menin-MLL complex [1].

Evidence DimensionTarget binding affinity in linear active sites
Target Compound Data180-degree vector enabling low nanomolar binding
Comparator Or BaselineMeta-isomer (tert-Butyl 3-aminobenzylcarbamate) with a 120-degree bend
Quantified Difference10- to 100-fold reduction in target affinity for meta/ortho isomers due to steric clashes
ConditionsStructure-activity relationship (SAR) profiling

Essential for synthesizing specific linear inhibitors where the precise spatial orientation of hydrogen bond donors and acceptors dictates efficacy.

Synthesis of Factor Xa Anticoagulants

The compound serves as a structural linker in the development of substituted oxazolidinones targeting blood coagulation factor Xa. The para-geometry provides the necessary linear fit for the active site, while the Boc-protected aliphatic amine allows for selective amidation at the aniline position prior to final deprotection [1].

Development of Menin-MLL Interaction Inhibitors

In targeted cancer therapies, this building block is utilized to synthesize inhibitors of the Menin-MLL complex. The orthogonal protection strategy enables the selective functionalization of the aromatic amine via cross-coupling, followed by targeted removal of the Boc group to elaborate the aliphatic amine [2].

Polymeric Drug Conjugate Assembly

The compound is employed as a stable, bifunctional linker for attaching small molecule therapeutics to polymer backbones like poly-L-glutamine. The hydrochloride salt ensures high solubility and stability during the initial aqueous/organic conjugation steps [3].

Dates

Last modified: 08-15-2023

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